4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a chemical compound characterized by the molecular formula CHClNO. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound that shares similarities with pyridine. It is primarily recognized for its utility as a building block in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties. Ongoing research continues to explore its applications in medicine and various scientific fields.
The compound can be synthesized through the reaction of 4,5-diaminopyrimidine with hydrochloric acid, resulting in the formation of the dihydrochloride salt. This synthesis is conducted under controlled conditions to ensure high purity and yield.
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is classified under:
The synthesis of 4,5-diaminopyrimidin-2(1H)-one dihydrochloride typically involves the following steps:
In an industrial setting, the synthesis may utilize automated reactors to enhance efficiency and ensure stringent quality control measures. This approach allows for large-scale production while maintaining high purity levels.
The molecular structure of 4,5-diaminopyrimidin-2(1H)-one dihydrochloride features:
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride can undergo various chemical transformations:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific conditions utilized.
The mechanism of action for 4,5-diaminopyrimidin-2(1H)-one dihydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor function, leading to various biological effects including potential antiviral or anticancer properties. The precise pathways and molecular targets are still under investigation .
Relevant data from safety profiles indicate that it may cause skin irritation and respiratory issues upon exposure.
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride has several scientific applications:
The core pyrimidine scaffold is efficiently constructed through acid-catalyzed condensations between α-halo ketones and pyrimidine nucleophiles. For example, reacting 2,6-diamino-3(H)-4-oxo-pyrimidine with α-chloro ketones under mild conditions (50–60°C, 48 hours) yields two isomeric products: 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine and 2,4-diamino-furo[2,3-d]pyrimidine, separable via column chromatography with combined yields of 60% [7] [10]. The Vilsmeier-Haack-Arnold reaction enables direct conversion of 2-amino-4,6-dihydroxypyrimidines to 4,6-dichloropyrimidine intermediates, achieving >85% yield after in situ deprotection. These intermediates serve as precursors for diaminopyrimidinone synthesis [9].
Table 1: Condensation Routes to Pyrimidine Scaffolds
Precursor | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
2,6-Diamino-4-oxopyrimidine | α-Chloro ketone 21 | 50–60°C, 48 hrs | Pyrrolo[2,3-d]pyrimidine 23 | 33 |
2,6-Diamino-4-oxopyrimidine | α-Chloro ketone 21 | 50–60°C, 48 hrs | Furo[2,3-d]pyrimidine 24 | 27 |
2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack reagent | 0°C to RT, 4 hrs | 2-Amino-4,6-dichloropyrimidine | >85 |
Non-conventional energy sources dramatically enhance cyclization efficiency. Fe₃O₄/SiO₂-pyrimidine-2,4-diamine nanoparticles under ultrasound irradiation (50 kHz, 10 minutes) facilitate solvent-free Biginelli-type condensations to form dihydropyrimidinones, achieving yields of 68–91% [3]. Microwave-assisted Heck couplings (e.g., between 5-benzyl-1,3-pyrimidines and acrylamide derivatives) at 140°C in DMF reduce reaction times from 24 hours to 30 minutes while maintaining yields of 70–78% [6].
Table 2: Energy-Assisted Cyclization Efficiency
Method | Conditions | Reaction Time | Yield Range (%) | Rate Enhancement |
---|---|---|---|---|
Ultrasound (50 kHz) | Fe₃O₄/SiO₂-PDA NPs, ethanol, RT | 10 min | 68–91 | 8× vs. reflux |
Microwave | Pd(OAc)₂, DMF, 140°C | 30 min | 70–78 | 48× vs. conventional |
Orthogonal protection is critical for regioselective modifications. The methoxymethyl (MOM) group shields phenolic hydroxyls during pyrimidine cyclization and is cleanly removed by methanolic HCl to regenerate catechol moieties in 58% yield [3]. Guanidinium hydrochloride enables chemoselective pyrimidine ring formation without protecting exocyclic amines, as demonstrated in the synthesis of 2,4-diamino-5-benzylpyrimidines (72–80% yield) [7]. Acid-labile tert-butoxycarbonyl (Boc) groups are preferred for transient amine protection in multistep sequences.
Bioisosteric replacement of the C5 position fine-tunes target engagement. 5-(4-Aminobutyl)-analogues exhibit 100-fold enhanced potency as Toll-like receptor 8 (TLR8) agonists due to extended hydrophobic pocket occupancy [2]. Conversely, 5-fluoro-substituted diaminopyrimidines achieve IC₅₀ values of 2 μM against immune-activated nitric oxide production by optimizing electronegativity [9]. Sulfonamide side-chains (e.g., in diaminopyrimidine phenoxy compounds) improve solubility and DHFR binding through anion-pocket interactions [3].
N1-alkylation dictates target selectivity. N-Butyl-5-iodo-6-methylpyrimidine-2,4-diamine shows TLR8-specific agonism, while bulkier N-aryl groups shift selectivity toward DHFR inhibition [2] [6]. 2,4-Disubstituted aryl groups at the pyrimidine 5-position (e.g., 3,4-diethoxybenzene) maintain sub-μM MIC values against Bacillus anthracis by mimicking dihydrofolate’s benzoylglutamate motif [6].
Table 3: Bioactivity of Key Substitution Patterns
Modification Site | Substituent | Target | Biological Outcome |
---|---|---|---|
C5 | 4-Aminobutyl | TLR8 | 100× potency increase vs. lead |
C5 | Fluoro | Nitric oxide synthase | IC₅₀ = 2 μM (highest inhibition) |
N1 | n-Butyl | TLR8 | Selective activation |
Central ring R₂/R₃ | Ethoxy/Methoxy | B. anthracis DHFR | MIC = 0.5–2 μg/mL |
Glutamate-appended diaminopyrimidines exploit folate transport pathways. Coupling 2,4-diamino-5-substituted furo[2,3-d]pyrimidines with L-glutamate diethyl ester via isobutyl chloroformate activation, followed by saponification, yields potent dual DHFR-TS inhibitors. These analogues act as FPGS substrates, enabling intracellular polyglutamylation and enhanced enzyme inhibition [10]. Bioisosteric replacements include phosphonates (e.g., 2-(phosphonomethoxy)ethoxy groups), which maintain antiviral activity while resisting esterase cleavage [9].
Solvent-free Biginelli reactions enable sustainable scaffold assembly. Three-component condensations of aldehydes, β-ketoesters, and urea under ball-milling or mortar-pestle conditions afford dihydropyrimidinones in 80–92% yield without solvent waste [1] [9]. Persulfate oxidations in alkaline media convert 4,6-dimethylpyrimidin-2(1H)-one to 5-hydroxy derivatives without organic solvents, though yields are moderate (50–60%) [2].
Table 4: Solvent-Free Reaction Performance
Reaction Type | Conditions | Yield (%) | Advantage |
---|---|---|---|
Biginelli condensation | Ball-milling, 60 min, RT | 80–92 | No solvent, high atom economy |
Persulfate oxidation | K₂S₂O₈, NaOH, 0°C, 2 hrs | 50–60 | Avoids halogenated solvents |
Nanocatalysts and copper complexes enhance efficiency. Fe₃O₄/SiO₂-pyrimidine-2,4-diamine nanoparticles catalyze dihydropyrimidinone synthesis with 0.5 mol% loading and enable magnetic recovery and reuse for ≥5 cycles without significant activity loss [3]. Copper(I) bromide/diazabicycloundecene (DBU) co-catalysis achieves 89% yield in Ullmann-type O-arylations for phenoxy-diaminopyrimidine synthesis, minimizing stoichiometric waste [3].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: